molecular formula C16H14O4 B6400388 3-(3-Acetylphenyl)-2-methoxybenzoic acid CAS No. 1261942-69-1

3-(3-Acetylphenyl)-2-methoxybenzoic acid

Cat. No.: B6400388
CAS No.: 1261942-69-1
M. Wt: 270.28 g/mol
InChI Key: XWFBEWSXNJESJJ-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the acetyl group to the phenyl ring.

    Methoxylation: The next step involves the introduction of a methoxy group to the benzoic acid moiety. This can be achieved through the methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Coupling Reaction: The final step involves the coupling of the acetylated phenyl ring with the methoxybenzoic acid moiety. This can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(3-Acetylphenyl)-2-methoxybenzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group using hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

    Substitution: Hydrobromic acid (HBr) in an aqueous medium.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-2-methoxybenzoic acid.

    Substitution: 3-(3-Acetylphenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

3-(3-Acetylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylphenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.

    4-Acetylphenylboronic acid: Similar structure with the acetyl group in the para position.

    3-(3-Hydroxyphenyl)-2-methoxybenzoic acid: Similar structure with a hydroxyl group instead of an acetyl group.

Uniqueness

3-(3-Acetylphenyl)-2-methoxybenzoic acid is unique due to the presence of both an acetyl group and a methoxybenzoic acid moiety. This combination of functional groups allows for diverse chemical reactivity and biological activity. The compound’s ability to undergo various chemical transformations and interact with biological targets makes it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

3-(3-acetylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-5-3-6-12(9-11)13-7-4-8-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFBEWSXNJESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689748
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-69-1
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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